molecular formula C14H10O2 B1203692 9,10-Dihydroxyphenanthrene CAS No. 604-84-2

9,10-Dihydroxyphenanthrene

Cat. No. B1203692
CAS RN: 604-84-2
M. Wt: 210.23 g/mol
InChI Key: ODUSUXJNDWKJKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new approach of reaction mechanism to synthesize 9, 10-dihydro phenanthrene, alkyl phenanthrene, and octa-hydro phenanthrene has been developed via a palladium-catalyzed Heck reaction followed by Reverse Diels-Alder reaction of formaldehyde elimination . This procedure is useful for the synthesis of homologous compounds with a suitable starting material .


Chemical Reactions Analysis

A novel type of photochemical reaction between 9,10-phenanthraquinone and glyoxal was discovered and extended to several glyoxals . In these reactions, monoesters of 9,10-dihydroxyphenanthrene could be obtained accompanying with the vigorous evolution of carbon monoxide .

Scientific Research Applications

  • Biodegradation and Environmental Remediation : 9,10-Dihydroxyphenanthrene has been studied in the context of biodegradation of phenanthrene by endophytic fungi. For instance, Fu et al. (2018) explored the metabolic mechanism of Phomopsis liquidambari, which can use phenanthrene as a carbon and energy source. This fungus converts phenanthrene to phenanthrene 9,10-oxide, followed by oxidation to 9-10-dihydroxyphenanthrene, demonstrating its potential in environmental remediation of polycyclic aromatic hydrocarbons (PAHs) contamination (Fu et al., 2018).

  • Metabolism in Animals : Research by Boyland and Sims (1965) indicates that 9,10-Epoxy-9,10-dihydrophenanthrene is metabolized in rats to form trans-9,10-dihydro-9,10-dihydroxyphenanthrene, among other products. This study provides insights into the metabolic pathways of aromatic hydrocarbons involving the formation of epoxides (Boyland & Sims, 1965).

  • Photoreduction and Chemical Reactions : The photoreduction of phenanthrenequinone to 9,10-dihydroxyphenanthrene has been studied by Rennert et al. (1969). They found that in the presence of certain divalent metal ions, irradiation of the quinoid material leads to the formation of a blue-green semi-quinone intermediate, which can be further reduced to 9,10-dihydroxyphenanthrene (Rennert et al., 1969).

  • Natural Occurrence and Biological Activity : Kovács et al. (2008) reviewed the structures, biosynthesis, and biological activities of naturally occurring phenanthrene compounds, including 9,10-dihydroxyphenanthrene. These compounds are found in various plants, particularly in the Orchidaceae family, and have been studied for their cytotoxicity, antimicrobial, and other biological activities (Kovács, Vasas, & Hohmann, 2008).

  • Toxicity and Health Effects : Matsunaga et al. (2009) investigated the role of aldo-keto reductase (AKR1C3) in the redox cycling of 9,10-Phenanthrenequinone, leading to apoptosis in human endothelial cells. They found that 9,10-PQ is reduced to 9,10-dihydroxyphenanthrene, which plays a crucial role in oxidative stress and cytotoxicity (Matsunaga et al., 2009).

Safety And Hazards

The safety data sheet for 9,10-Dihydroxyphenanthrene suggests avoiding contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

phenanthrene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUSUXJNDWKJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209159
Record name 9,10-Phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydroxyphenanthrene

CAS RN

604-84-2
Record name 9,10-Phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Phenanthrenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
314
Citations
E Boyland, G Wolf - Biochemical Journal, 1950 - ncbi.nlm.nih.gov
… Another similar anomaly is the oxidation of the tranm-9:10dimethyl-9:10-dihydroxyphenanthrene which Criegee (personal communication) has found to react with lead tetraacetate more …
Number of citations: 82 www.ncbi.nlm.nih.gov
JS Seo, YS Keum, QX Li - International biodeterioration & biodegradation, 2012 - Elsevier
Mycobacterium aromativorans strain JS19b1 T can utilize phenanthrene as a sole source of carbon and energy. Strain JS19b1 T degrades phenanthrene through highly branched …
Number of citations: 39 www.sciencedirect.com
KL Erwin, WH Johnson Jr, AJ Meichan… - Archives of biochemistry …, 2019 - Elsevier
Dihydroxy phenanthrene, fluoranthene, and pyrene derivatives are intermediates in the bacterial catabolism of the corresponding parent polycyclic aromatic hydrocarbon (PAH). Ring-…
Number of citations: 7 www.sciencedirect.com
E Boyland, P Sims - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
9, 10-Epoxy-9, 10-dihydrophenanthrene is converted by rats into trans-9, 10-dihydro-9, 10-dihydroxyphenanthrene and its conjugates and into N-acetyl-S-(9, 10-dihydro-9-hydroxy-10-…
Number of citations: 71 www.ncbi.nlm.nih.gov
H Pandov, P Sims - Biochemical Pharmacology, 1970 - Elsevier
FHENANTHRENE 9, lO-oxma is converted by rats into 9-phenanthrol, trans-9, l&dihydro-9, 10-dihydroxyphenanthrene and N-acetyl-(9, 1O-dihydro-9-hydroxy-li)-phenanthryl)-~-cysteine…
Number of citations: 40 www.sciencedirect.com
A Muratova, N Pozdnyakova, O Makarov, M Baboshin… - Biodegradation, 2014 - Springer
The biodegradation of the polycyclic aromatic hydrocarbon phenantherene by the rhizobacterial strain Ensifer meliloti P221, isolated from the root zone of plant grown in PAH-…
Number of citations: 47 link.springer.com
E Boyland, P Sims - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Melting points. These are uncorrected. Materials. The preparations of 1-, 2-, 3-, 4-and9-hydr-oxyphenanthrene and their methyl ethers, of 1, 2-and 3, 4-…
Number of citations: 111 www.ncbi.nlm.nih.gov
M Asahi, M Kawai, T Toyama, Y Kumagai… - Chemical Research …, 2014 - ACS Publications
Polycyclic aromatic hydrocarbon quinones (PAHQs) are components in airborne particulate matter (PM) and generate reactive oxygen species (ROS) in a redox cycling process. 9,10-…
Number of citations: 21 pubs.acs.org
P Sims - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Melting point8. These are uncorrected. Chromatography. Paper chromatography was carried out on Whatman no. 1 paper by downward development for …
Number of citations: 51 www.ncbi.nlm.nih.gov
RN Beale, EMF Roe - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… of the phenanthrene metabolites from the rabbit to be 9 : 10-dihydro-9 : 10- and 1 : 2-dihydro-1 : 2-dihydroxyphenanthrene and from the rat 9 : 10-dihydro-9 : 10-dihydroxyphenanthrene. …
Number of citations: 2 pubs.rsc.org

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